molecular formula C19H13N3O B2452951 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 299437-25-5

2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B2452951
CAS RN: 299437-25-5
M. Wt: 299.333
InChI Key: JHLZUOQCSYLILM-UHFFFAOYSA-N
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Description

“2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile” is a type of organic compound . It belongs to an important class of organic compounds due to their biological activity . Among them, antitumor agents, herbicides, samples with anticonvulsant, antituberculosis, fungicidal, bactericidal effect, etc. were found .


Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction . One method involves the reaction of 4-(2-Pyridylazo)resorcinol (PAR) sodium salt with aromatic aldehydes and malononitrile in aqueous ethanol . Another method involves a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound was determined by X-ray structure analysis . The crystals are monoclinic, sp. gr. C 2/ c .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a sequential Knoevenagel-Michael reaction . It is also noted that the reaction undergoes an intramolecular cyclization step in which salicylaldehyde’s hydroxyl oxygen (-OH) acts as a nucleophile .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile and its derivatives are often synthesized through various chemical reactions, contributing to advancements in organic chemistry. Patil and Mahulikar (2013) developed an innovative protocol for the synthesis of related compounds, highlighting the transition metal-free route and the creation of an aromatic ring from related carbonitriles (Patil & Mahulikar, 2013). Additionally, Bazureau et al. (2017) explored the reactivity of 2-amino-4H-chromene-3-carbonitrile under microwave irradiation, leading to the formation of a new class of derivatives with potential medicinal properties (Bazureau et al., 2017).

Antimicrobial and Antifungal Activity

These compounds have been found to exhibit significant antimicrobial and antifungal activities. For instance, Banothu et al. (2013) synthesized novel fused pyrano pyrimidinones using 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles, demonstrating good antibacterial activity against various bacterial strains (Banothu et al., 2013). Similarly, Moshafi et al. (2016) designed and synthesized derivatives that showed strong antibacterial effects against selected bacterial strains, indicating their potential as new antibacterial drugs (Moshafi et al., 2016).

Anticancer and Antiproliferative Properties

Some derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile have shown promising anticancer and antiproliferative activities. For example, Haveliwala et al. (2013) synthesized H-[1]benzopyrano[2,3-b]pyridine derivatives and found that some compounds exhibited significant inhibition against Mycobacterium tuberculosis and potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa (Haveliwala et al., 2013). Gold et al. (2019) reported a Ru(II) complex derived from a related compound that induced senescence in melanoma cells, suggesting its use in targeted cancer therapy (Gold et al., 2019).

Green Chemistry and Eco-friendly Synthesis

There is also a focus on green chemistry in the synthesis of these compounds. El-Maghraby (2014) reported the synthesis of derivatives through a one-pot three-component reaction using Rochelle salt as a novel green catalyst, emphasizing eco-friendly approaches (El-Maghraby, 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given its synthesis from reactions that are considered green chemistry or eco-friendly approaches , it could also be of interest in sustainable chemistry research.

properties

IUPAC Name

2-amino-4-pyridin-4-yl-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-11-16-17(13-7-9-22-10-8-13)15-6-5-12-3-1-2-4-14(12)18(15)23-19(16)21/h1-10,17H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLZUOQCSYLILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=NC=C4)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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